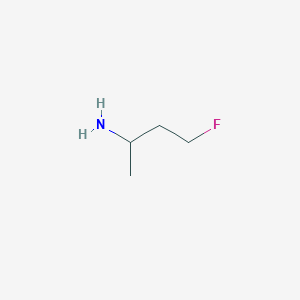
2-Amino-4-fluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobutan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to the second carbon of a butane chain, with an amino group (-NH2) attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobutan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobutan-2-ol with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.
Another method involves the reduction of 4-fluorobutan-2-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In an industrial setting, 4-fluorobutan-2-amine can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction parameters further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form 4-fluorobutan-2-amine derivatives with different substituents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobutan-2-nitroso or 4-fluorobutan-2-nitro compounds.
Reduction: Formation of various 4-fluorobutan-2-amine derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluorobutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluorobutan-2-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
4-Bromobutan-2-amine: Similar structure but with a bromine atom instead of fluorine.
4-Iodobutan-2-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Fluorobutan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its halogenated counterparts. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H10FN |
|---|---|
Molecular Weight |
91.13 g/mol |
IUPAC Name |
4-fluorobutan-2-amine |
InChI |
InChI=1S/C4H10FN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3 |
InChI Key |
CTWNQUCWODHDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















